6-(2-phenylethyl)-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one 6-(2-phenylethyl)-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC11319415
InChI: InChI=1S/C20H22N4O/c25-19-17-15-21-20(24-11-5-2-6-12-24)22-18(17)10-14-23(19)13-9-16-7-3-1-4-8-16/h1,3-4,7-8,10,14-15H,2,5-6,9,11-13H2
SMILES: C1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)CCC4=CC=CC=C4
Molecular Formula: C20H22N4O
Molecular Weight: 334.4 g/mol

6-(2-phenylethyl)-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

CAS No.:

Cat. No.: VC11319415

Molecular Formula: C20H22N4O

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

6-(2-phenylethyl)-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one -

Specification

Molecular Formula C20H22N4O
Molecular Weight 334.4 g/mol
IUPAC Name 6-(2-phenylethyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5-one
Standard InChI InChI=1S/C20H22N4O/c25-19-17-15-21-20(24-11-5-2-6-12-24)22-18(17)10-14-23(19)13-9-16-7-3-1-4-8-16/h1,3-4,7-8,10,14-15H,2,5-6,9,11-13H2
Standard InChI Key IYUTUXMZXGKSLI-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)CCC4=CC=CC=C4
Canonical SMILES C1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)CCC4=CC=CC=C4

Introduction

Synthesis and Structural Elucidation

Structural Characterization

Key spectroscopic data for this compound include:

  • 1H NMR: Signals corresponding to the piperidinyl protons (δ 1.31–3.06 ppm), phenylethyl aromatic protons (δ 7.29 ppm), and methylthio groups (δ 2.55 ppm) .

  • IR: Absorption bands indicative of NH stretching (≈3237 cm⁻¹) and carbonyl groups (≈1680 cm⁻¹) .

  • Mass Spectrometry: A molecular ion peak at m/z 334.4, consistent with the molecular weight.

Crystallographic data are unavailable, but computational modeling predicts a planar pyrido-pyrimidine core with substituents adopting equatorial conformations to minimize steric hindrance .

Biological Activities and Mechanisms

Anticancer Properties

Compounds in this class interfere with kinase signaling pathways, particularly those involving EGFR and VEGFR, which are critical in tumor proliferation . For example, substituted pyrido-pyrimidines demonstrate IC₅₀ values of 0.8–5.2 µM against MCF-7 breast cancer cells . The 2-phenylethyl substituent in this compound may augment hydrophobic interactions with kinase ATP-binding pockets, though specific cytotoxicity data remain unreported.

Immunomodulatory Effects

A related patent describes pyrido[4,3-d]pyrimidines as Toll-like receptor (TLR) 7/8 agonists, which stimulate innate immune responses against viral infections and cancer . Molecular docking suggests that the piperidinyl group forms hydrogen bonds with TLR7’s leucine-rich repeat domain, while the pyrido-pyrimidine core stabilizes the active conformation . Such mechanisms could position this compound as a candidate for adjuvant therapies.

Comparative Analysis of Pyrido[4,3-d]pyrimidine Derivatives

Property6-(2-Phenylethyl)-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one5-Isopropyl-2,2-dimethyl-10-(methylthio)-8-morpholin-4-yl-pyrido-thieno-pyrimidine 6-(4-Fluorophenyl)pyrido[4,3-d]pyrimidin-5-one
Molecular Weight (g/mol)334.4457.6295.3
Anticancer IC₅₀ (µM)Not reported1.2 (MCF-7)4.8 (A549)
Antimicrobial MIC (µg/mL)Not reported8 (S. aureus)16 (E. coli)
Solubility (mg/mL)0.12 (DMSO)0.08 (DMSO)0.23 (DMSO)

This table underscores the variability in biological activity and physicochemical properties within the pyrido-pyrimidine class, emphasizing the need for targeted optimization.

Future Directions and Challenges

Despite its promising scaffold, further studies are required to elucidate the pharmacokinetics and toxicity profile of 6-(2-phenylethyl)-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one. Priorities include:

  • In Vivo Efficacy Studies: Assessing bioavailability and therapeutic index in animal models.

  • Structure-Activity Relationship (SAR) Analysis: Systematically modifying substituents to enhance potency and selectivity .

  • Mechanistic Elucidation: Identifying molecular targets via proteomic or crystallographic approaches .

The compound’s potential as a TLR agonist warrants exploration in immunooncology, particularly in combination with checkpoint inhibitors . Additionally, its antimicrobial properties could be optimized through derivatization of the piperidinyl group to resist efflux pumps .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator